

Spectroscopic Profile of Ethyl 4-piperidinecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 4-piperidinecarboxylate*

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Introduction

Ethyl 4-piperidinecarboxylate, also known as ethyl isonipecotate, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1][2][3] Its piperidine core is a common scaffold in a wide array of bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthesis and drug design. This technical guide provides an in-depth analysis of the spectroscopic data of **Ethyl 4-piperidinecarboxylate**, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

Ethyl 4-piperidinecarboxylate possesses a secondary amine within a six-membered ring and an ethyl ester functional group at the 4-position. This unique combination of functional groups dictates its characteristic spectroscopic signature.

Caption: Molecular structure of **Ethyl 4-piperidinecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Ethyl 4-piperidinecarboxylate**, both ^1H and ^{13}C NMR provide unambiguous

evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Ethyl 4-piperidinecarboxylate** in CDCl₃ exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.13	Quartet	2H	-O-CH ₂ -CH ₃
~3.09	Multiplet	2H	CH ₂ -NH-CH ₂ (axial)
~2.64	Multiplet	2H	CH ₂ -NH-CH ₂ (equatorial)
~2.41	Multiplet	1H	CH-C=O
~1.89	Multiplet	2H	-CH ₂ -CH(COOEt)- CH ₂ - (axial)
~1.68	Multiplet	2H	-CH ₂ -CH(COOEt)- CH ₂ - (equatorial)
~1.25	Triplet	3H	-O-CH ₂ -CH ₃

Expertise & Experience: The splitting patterns (multiplicity) are key to assigning the protons. The quartet at ~4.13 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl group. The protons on the piperidine ring show more complex multiplets due to axial and equatorial positions and their coupling with neighboring protons. The downfield shift of the protons alpha to the nitrogen and the ester group is due to the deshielding effect of these electronegative atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~175.0	C=O (Ester)
~60.3	-O-CH ₂ -CH ₃
~45.8	CH ₂ -NH-CH ₂
~41.5	CH-C=O
~29.0	-CH ₂ -CH(COOEt)-CH ₂
~14.2	-O-CH ₂ -CH ₃

Trustworthiness: The chemical shifts are consistent with established values for similar functional groups. The carbonyl carbon of the ester appears significantly downfield (~175.0 ppm), which is a definitive marker for this functional group. The other signals correspond logically to the remaining carbon atoms in the structure.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 4-piperidinocarboxylate** in ~0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0-200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch (Secondary Amine)
~2950-2850	Strong	C-H Stretch (Aliphatic)
~1735	Strong, Sharp	C=O Stretch (Ester) ^{[4][5]}
~1250-1020	Strong	C-O Stretch (Ester) & C-N Stretch (Amine) ^[4]
~1650-1580	Medium	N-H Bend (Secondary Amine) ^[6]

Authoritative Grounding: The strong, sharp absorption at approximately 1735 cm⁻¹ is a classic indicator of the carbonyl group in a saturated aliphatic ester.^{[4][5]} The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The presence of strong C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.
^[7]

Experimental Protocol: FTIR Data Acquisition

- Sample Preparation: A small drop of neat liquid **Ethyl 4-piperidinocarboxylate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.

- The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

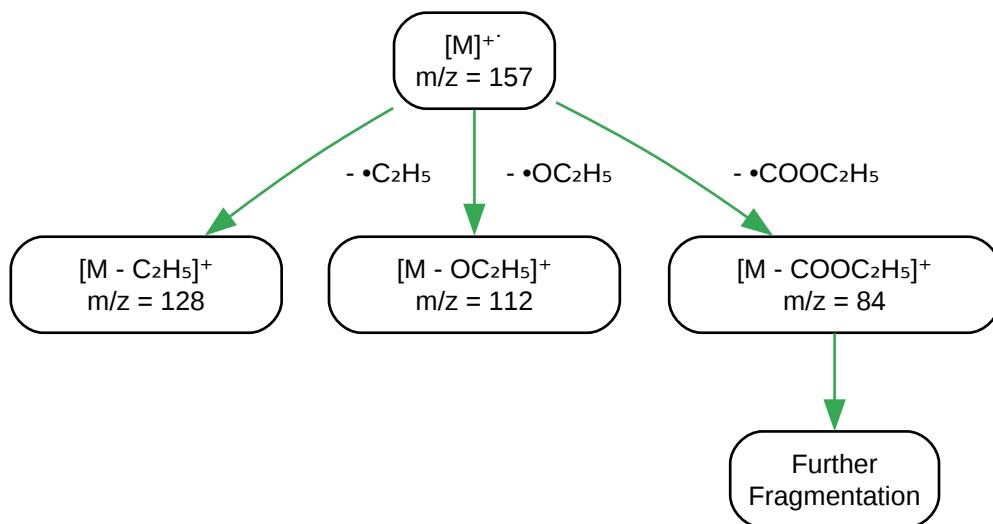
Molecular Ion (M^+): $m/z = 157$

The mass spectrum of **Ethyl 4-piperidinocarboxylate** shows a molecular ion peak at $m/z = 157$, corresponding to its molecular weight.[\[8\]](#)

Key Fragmentation Peaks:

m/z	Proposed Fragment
128	$[M - C_2H_5]^+$
112	$[M - OC_2H_5]^+$
84	$[M - COOC_2H_5]^+$
56	$[C_4H_8]^+$ or $[C_3H_4N]^+$

Causality Behind Experimental Choices: Electron Ionization (EI) is a common and effective method for generating fragments that provide structural information. The fragmentation pattern is a logical consequence of the molecule's structure. The loss of the ethoxy group (OC_2H_5) and the entire ester group ($COOC_2H_5$) are characteristic fragmentation pathways for ethyl esters.

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Caption: Proposed mass spectrometry fragmentation pathway for **Ethyl 4-piperidinocarboxylate**.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like **Ethyl 4-piperidinocarboxylate**.
- Ionization: Electron Ionization (EI) is used at a standard energy of 70 eV.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating structural confirmation of **Ethyl 4-piperidinocarboxylate**. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation leaves no ambiguity as to the identity and purity of the compound. This guide serves as a foundational reference for scientists working with this important synthetic intermediate, enabling

them to confidently interpret their own analytical data and make informed decisions in their research and development endeavors.

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